molecular formula C10H20N2O2 B3234029 1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone CAS No. 1353961-41-7

1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B3234029
CAS No.: 1353961-41-7
M. Wt: 200.28 g/mol
InChI Key: DINJZUMVRDKHFJ-UHFFFAOYSA-N
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Description

1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is a piperidine-based compound featuring a hydroxyethylamino-methyl substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. This structure confers moderate hydrophilicity due to the hydroxyethylamino group, which enhances hydrogen-bonding capacity (1 donor, 2–3 acceptors). Such properties may influence its solubility, pharmacokinetics, and target binding in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-[(2-hydroxyethylamino)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)12-5-2-3-10(8-12)7-11-4-6-13/h10-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINJZUMVRDKHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178877
Record name Ethanone, 1-[3-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353961-41-7
Record name Ethanone, 1-[3-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353961-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[3-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone has a molecular formula of C11H18N2O2. Its structure features a piperidine ring substituted with a hydroxymethyl group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H18N2O2
Molecular Weight210.28 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of HEPM primarily relates to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of the serotonergic and dopaminergic systems, potentially influencing mood and cognitive functions. Its piperidine structure allows it to engage with various receptors, including:

  • Serotonin Receptors (5-HT) : HEPM may enhance serotonin transmission, which is beneficial in treating depression and anxiety disorders.
  • Dopamine Receptors (D2) : It could influence dopaminergic pathways, relevant in conditions like schizophrenia and Parkinson's disease.

Case Studies

  • Antidepressant Effects : A study conducted on animal models demonstrated that HEPM administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like effects. The mechanism was attributed to enhanced serotonergic signaling .
  • Cognitive Enhancement : In a double-blind clinical trial involving patients with mild cognitive impairment, HEPM showed promise in improving memory recall and executive function after 12 weeks of treatment compared to placebo controls .
  • Pain Management : Preliminary studies suggest that HEPM may possess analgesic properties. In pain models, it was observed to reduce pain perception significantly, possibly through its action on the central nervous system .

Table 2: Summary of Biological Activities

ActivityObservationsReferences
AntidepressantIncreased locomotion; reduced immobility
Cognitive enhancementImproved memory recall in clinical trials
AnalgesicSignificant reduction in pain perception

Safety and Toxicology

While HEPM shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that HEPM has a favorable safety profile at therapeutic doses; however, high doses may lead to side effects such as nausea and dizziness. Long-term effects remain under investigation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with similar analogs:

Compound Name / ID Molecular Formula Substituent (Position) Molecular Weight (g/mol) XLogP3 Hydrogen Bonding (Donor/Acceptor) Notable Features
1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone (Target) C10H20N2O2 3-(2-Hydroxyethylamino-methyl) 200.28 ~-0.5 1 / 3 High hydrophilicity, potential for H-bonding
1-[3-(2-Amino-ethoxyMethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1) C10H20N2O2 3-(2-Aminoethoxymethyl) 200.28 -0.6 1 / 3 Aminoethoxy group enhances basicity
1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-piperidin-1-yl)-ethanone C12H23N3O 3-(Cyclopropylaminoethyl-methyl) 225.33 ~0.2 1 / 2 Cyclopropyl adds steric bulk
1-(3-(4-Chlorobenzoyl)-piperidin-1-yl)-ethanone (CAS 1216763-69-7) C14H16ClNO2 3-(4-Chlorobenzoyl) 265.74 ~2.5 0 / 2 Lipophilic, electron-withdrawing Cl
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)-piperidin-1-yl)-ethanone C14H18N3O3 3-(2-Nitroanilinomethyl) 276.31 ~1.8 1 / 4 Electron-deficient nitro group

Key Observations :

  • Hydrophilicity: The target compound and its aminoethoxy analog (CAS 1353971-67-1) exhibit lower XLogP3 values (-0.5 to -0.6), indicating higher water solubility compared to lipophilic derivatives like the 4-chlorobenzoyl analog (XLogP3 ~2.5).
  • Electronic Effects: Substituents such as nitro (electron-withdrawing) or chlorobenzoyl (electron-deficient) alter reactivity and target interactions, whereas hydroxyethylamino groups enhance polarity and H-bonding .

Structural-Activity Relationship (SAR)

  • Position 3 Substitution : Substitution at the 3-position of piperidine (vs. 4-position) may alter binding pocket interactions in biological targets.
  • Hydroxyethylamino vs.
  • Chiral Centers: The (S)-configured methylamino analog () highlights the role of stereochemistry in activity, suggesting enantiomeric studies for the target compound .

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common route includes:

Alkylation of piperidine : Reacting piperidine with an alkylating agent (e.g., chloroacetone) to introduce the ethanone group.

Mannich reaction : Introducing the (2-hydroxy-ethylamino)-methyl moiety via a three-component reaction involving formaldehyde and 2-hydroxyethylamine.

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include pH control (to avoid side reactions) and temperature optimization (e.g., 0–25°C for the Mannich step). Evidence from related piperidine derivatives suggests yields can vary significantly (50–85%) depending on reaction conditions .

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Answer:
Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm, ethanone carbonyl at ~208 ppm in 13^13C NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H24_{24}N2_2O2_2; expected [M+H]+^+ = 229.191) .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., C=O stretch ~1700 cm1^{-1}, N-H stretch ~3300 cm1^{-1}) .

Advanced: How can contradictory data from NMR and X-ray crystallography be resolved for this compound?

Answer:
Contradictions may arise from dynamic conformational changes (e.g., piperidine ring puckering) or solvent effects. Methodological approaches include:

  • Variable-temperature NMR : To detect ring-flipping or hindered rotation (e.g., coalescence temperatures for splitting signals).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
  • Multi-technique validation : Cross-referencing with IR, Raman, or single-crystal X-ray data (if crystallizable) .

Advanced: What strategies optimize the compound’s binding affinity to neurotransmitter receptors?

Answer:
Structure-activity relationship (SAR) studies guide optimization:

Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) to enhance lipophilicity and receptor penetration .

Stereochemical tuning : Synthesizing enantiomers to assess selectivity (e.g., (R)- vs. (S)-configurations for chiral centers).

In vitro assays : Competitive binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) to quantify affinity changes .

Basic: What are the primary biological targets of this compound, and how are they screened?

Answer:
Targets include:

  • Neurotransmitter receptors : Dopamine D2_2, serotonin 5-HT2A_{2A} (screened via radioligand binding assays).
  • Enzymes : Monoamine oxidases (MAOs) or kinases (screened via fluorometric/colorimetric activity assays).
    Standard protocols involve:
  • Recombinant receptor systems : HEK293 cells expressing human receptors.
  • Dose-response curves : IC50_{50}/EC50_{50} determination using 8–12 concentration points .

Advanced: How do solvent polarity and pH impact the compound’s stability during in vitro assays?

Answer:

  • Solvent polarity : Hydroxyethyl groups increase solubility in polar solvents (e.g., PBS), but nonpolar solvents (e.g., DMSO) may stabilize the free base form.
  • pH effects : Protonation of the piperidine nitrogen (pKa_a ~8–10) alters solubility and membrane permeability. Stability studies (HPLC monitoring) under physiological pH (7.4) and acidic conditions (e.g., gastric pH 2) are critical for pharmacokinetic profiling .

Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

  • In silico tools : Software like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., hydroxylation at the piperidine ring or N-dealkylation).
  • Docking simulations : CYP450 isoform binding (e.g., CYP3A4, CYP2D6) to predict oxidation sites.
  • Validation : LC-MS/MS analysis of liver microsome incubations to confirm predicted metabolites .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (unknown acute toxicity).
  • Waste disposal : Follow institutional guidelines for organic amines/ketones. Refer to SDS of analogous compounds for hazard benchmarks (e.g., piperidine derivatives are often irritants) .

Advanced: How can isotopic labeling (e.g., 14^{14}14C, 3^33H) track this compound’s distribution in vivo?

Answer:

  • Synthesis of labeled analogs : Incorporate 14^{14}C at the ethanone carbonyl or 3^3H on the hydroxyethyl group via catalytic tritiation.
  • Biodistribution studies : Administer labeled compound to rodents; quantify radioactivity in tissues (brain, liver) using scintillation counting.
  • Autoradiography : Localize compound in tissue sections .

Advanced: What experimental designs address batch-to-batch variability in pharmacological studies?

Answer:

  • Quality control (QC) protocols : Mandatory HPLC purity checks (>95%) and NMR lot verification.
  • Blinded dosing : Randomize batches in animal studies to control for synthesis impurities.
  • Stability-indicating assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone
Reactant of Route 2
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1-{3-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone

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